REACTION_CXSMILES
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[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[CH2:2][CH3:3].N(/C(C)(C)C#N)=N\C(C)(C)C#N.C1C(=O)N([Br:29])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:29][CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[CH2:2][CH3:3]
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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C(CC)C1=NC=CC=C1
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Name
|
|
Quantity
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1.253 g
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Type
|
reactant
|
Smiles
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N(=N\C(C#N)(C)C)/C(C#N)(C)C
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.93 mL
|
Type
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reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred under fluorescent light at rt for 12 hr
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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The precipitate was removed by filtration of the mixture through a pad of Celite® (J.T. Baker, Phillipsberg, N.J., diatomaceous earth), which
|
Type
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WASH
|
Details
|
was washed with CCl4 (10 mL)
|
Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
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Purification of the residue by flash chromatography on silica gel (eluent: 20% EtOAc/hexanes)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |